molecular formula Zn B046588 Zinc CAS No. 7440-66-6

Zinc

Cat. No. B046588
CAS RN: 7440-66-6
M. Wt: 65.4 g/mol
InChI Key: HCHKCACWOHOZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166149

Procedure details

A zinc salt of methotrexate was prepared as follows. Methotrexate (3.0 g, 0.0066 moles) was dissolved in 600 ml methanol at room temperature with rapid stirring. A solution of zinc acetate (0.6 g, 0.0033 moles) in 2 ml methanol was added dropwise to the methotrexate solution. Immediate precipitation (flocculent) was observed. The mixture was stirred for one hour at room temperature. The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C. The residue obtained (3.2 g) was dried under high vacuum. (C20H22N8O5)2Zn, MW 974.29; percent zinc: 6.46 (found), 6.71 (theoretical).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Zn+2:38].C([O-])(=O)C>CO>[Zn:38].[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Immediate precipitation (flocculent)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C
CUSTOM
Type
CUSTOM
Details
The residue obtained (3.2 g)
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05166149

Procedure details

A zinc salt of methotrexate was prepared as follows. Methotrexate (3.0 g, 0.0066 moles) was dissolved in 600 ml methanol at room temperature with rapid stirring. A solution of zinc acetate (0.6 g, 0.0033 moles) in 2 ml methanol was added dropwise to the methotrexate solution. Immediate precipitation (flocculent) was observed. The mixture was stirred for one hour at room temperature. The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C. The residue obtained (3.2 g) was dried under high vacuum. (C20H22N8O5)2Zn, MW 974.29; percent zinc: 6.46 (found), 6.71 (theoretical).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Zn+2:38].C([O-])(=O)C>CO>[Zn:38].[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Immediate precipitation (flocculent)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C
CUSTOM
Type
CUSTOM
Details
The residue obtained (3.2 g)
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.